molecular formula C19H17NO3S2 B2528772 2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide CAS No. 1797614-31-3

2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide

Cat. No.: B2528772
CAS No.: 1797614-31-3
M. Wt: 371.47
InChI Key: YIKHGZYLMQBPBC-UHFFFAOYSA-N
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Description

2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a complex organic compound that features a phenoxy group and a thiophene moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent coupling with the phenoxy group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide include other thiophene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a phenoxy group and a thiophene moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-phenoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-13(23-15-5-3-2-4-6-15)19(22)20-11-16-7-8-17(25-16)18(21)14-9-10-24-12-14/h2-10,12-13H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHGZYLMQBPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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